molecular formula C19H29BClNO2 B2408935 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096340-23-5

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2408935
CAS No.: 2096340-23-5
M. Wt: 349.71
InChI Key: YAYRNAJXYNYNAW-UHFFFAOYSA-N
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Description

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability.

Mechanism of Action

Target of Action

The primary target of this compound is the carbon-carbon bond formation in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The rate of hydrolysis is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters, like this compound, is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Chlorophenylboronic acid, pinacol ester
  • 2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester

Uniqueness

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the N-cyclohexylaminomethyl group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The combination of these groups allows for selective reactions and the formation of complex molecules that are not easily accessible with other boronic esters .

Properties

IUPAC Name

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)17-11-10-15(21)12-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYRNAJXYNYNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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